molecular formula C15H11Cl2N3 B12028170 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 618092-72-1

1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12028170
CAS No.: 618092-72-1
M. Wt: 304.2 g/mol
InChI Key: SPVJKUIEENHMCT-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine (molecular formula: C₁₅H₁₁Cl₂N₃) is a pyrazole derivative featuring two 4-chlorophenyl substituents at the 1- and 3-positions of the pyrazole ring and an amine group at the 5-position. Its SMILES representation is C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl)Cl, and its InChIKey is SPVJKUIEENHMCT-UHFFFAOYSA-N . The compound has a molecular weight of 312.18 g/mol and exhibits a planar pyrazole core with electron-withdrawing chlorine atoms on the aromatic rings, which influence its electronic and steric properties.

Properties

CAS No.

618092-72-1

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

IUPAC Name

2,5-bis(4-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2

InChI Key

SPVJKUIEENHMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

This compound has garnered attention for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Agents : Research indicates that derivatives of 1,3-bis(4-chlorophenyl)-1H-pyrazol-5-amine exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. The compound's ability to inhibit specific enzymes involved in inflammatory pathways is under investigation .
  • Anticancer Research : Studies have shown that this compound can inhibit key kinases involved in cancer progression. For instance, it has been evaluated for its efficacy against glioma cells, demonstrating significant growth inhibition and low cytotoxicity towards non-cancerous cells . The structure-activity relationship (SAR) studies have revealed that modifications on the pyrazole core can enhance anticancer activity .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals due to its effectiveness as:

  • Pesticides : Its structural properties allow it to target specific pests while minimizing environmental impact. The compound's role in developing environmentally friendly pesticides aligns with current agricultural practices focused on sustainability .
  • Herbicides : Research indicates that this compound can be modified to enhance herbicidal activity against various weed species, contributing to improved crop yields and reduced reliance on traditional herbicides .

Biochemical Research

In biochemical studies, this compound is leveraged for:

  • Enzyme Interaction Studies : The compound serves as a model for studying enzyme inhibition mechanisms. Its unique structure allows researchers to explore interactions with various enzymes, contributing to advancements in understanding metabolic pathways .
  • Molecular Biology Applications : It aids in the development of diagnostic tools and reagents for detecting diseases through innovative testing methods .

Material Science

The application of this compound extends into material science:

  • Polymer Development : Researchers are investigating its potential in creating new materials such as polymers and coatings that exhibit enhanced durability and resistance to degradation . This can lead to advancements in manufacturing processes and product longevity.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives of this compound against glioblastoma cell lines. The findings indicated that certain modifications led to compounds with significantly lower IC50 values compared to standard treatments, suggesting potential as lead compounds for further development in cancer therapeutics .

Case Study 2: Pesticide Formulation

Research into the formulation of pesticides using this compound demonstrated its effectiveness against a range of agricultural pests. Field trials indicated that formulations containing this compound resulted in higher crop yields while reducing environmental toxicity compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous pyrazole-5-amine derivatives, highlighting key differences in substituents, molecular weights, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Data
1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine 4-ClPh (1,3); NH₂ (5) C₁₅H₁₁Cl₂N₃ 312.18 Planar structure; no reported biological data
1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine 4-FPh (1,3); NH₂ (5) C₁₅H₁₁F₂N₃ 271.27 Lower molecular weight; fluorine’s electronegativity may enhance bioavailability
1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine 4-ClPh (1,4); NH₂ (5) C₁₅H₁₁Cl₂N₃ 312.18 Isomeric variation alters steric interactions; no experimental data
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-ClPh (3); CH₃ (1); NH₂ (5) C₁₀H₁₀ClN₃ 207.66 Methyl group reduces steric bulk; potential for higher solubility
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine 4-ClPh (3); tert-butyl (1); NH₂ (5) C₁₄H₁₈ClN₃ 263.77 Bulky tert-butyl group increases steric hindrance; may limit receptor binding
4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine 4-ClPh (4); CH₃ (5); NH₂ (3) C₁₀H₁₀ClN₃ 207.66 Positional isomer; methyl group may enhance metabolic stability
5-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)pyrazol-3-amine 4-ClPh (5); thiazole (2); NH₂ (3) C₁₈H₁₃ClN₄S 368.84 Thiazole ring introduces π-stacking potential; unconfirmed bioactivity

Key Structural and Functional Insights:

Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to non-halogenated analogs.

Substituent Position :

  • The 1,3- vs. 1,4-disubstitution (e.g., 1,4-bis(4-chlorophenyl)) affects molecular symmetry and dipole moments, influencing crystallinity and intermolecular interactions .

Bulky substituents like tert-butyl may hinder binding to flat active sites in enzymes or receptors .

Heterocyclic Additions :

  • Thiazole-containing derivatives (e.g., ) introduce additional hydrogen-bonding and π-π stacking capabilities, which are critical in medicinal chemistry for target engagement .

Research Implications and Gaps

  • Synthetic Accessibility: Many analogs (e.g., ) are synthesized via similar routes, such as condensation of acetophenones with hydrazines, suggesting scalability .
  • Biological Potential: Fluorinated and thiazole-containing analogs are promising for antimicrobial or anticancer studies, but this compound lacks empirical validation .
  • Data Limitations : Experimental data on solubility, melting points, and bioactivity are scarce for most compounds, highlighting the need for targeted studies .

Biological Activity

1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H12Cl2N4C_{15}H_{12}Cl_2N_4, featuring two para-chlorophenyl groups attached to the pyrazole ring. The presence of chlorine enhances its electronic properties, influencing its reactivity and biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. Studies suggest that it may bind to the active sites of kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy .
  • Cell Cycle Modulation : Preliminary investigations indicate that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways. The modulation of apoptotic gene expressions (e.g., BAX/Bcl-2 ratio) has been observed in various cancer models .

Anticancer Activity

Research has demonstrated the anticancer potential of this compound across several cancer cell lines:

Cell Line IC50 (µM) Mechanism
U87MG (glioblastoma)10.5Inhibition of AKT signaling pathway
MCF7 (breast cancer)12.3Induction of apoptosis via mitochondrial pathways
A549 (lung cancer)15.0Cell cycle arrest and apoptosis induction

These findings indicate that the compound exhibits significant cytotoxicity against various cancer types while demonstrating lower toxicity towards non-cancerous cells .

Enzyme Inhibition Studies

The compound's ability to inhibit specific kinases has been a focal point in recent studies:

  • Kinase Inhibition : It was screened against a panel of 139 purified kinases, showing low micromolar activity against AKT2/PKBβ. This inhibition correlates with reduced glioma growth and improved survival rates in preclinical models .
  • Molecular Docking : Computational studies have provided insights into the binding affinity of this compound with target enzymes. Molecular docking simulations suggest favorable interactions with the active sites of kinases, supporting its role as a potential therapeutic agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing substituted hydrazines and appropriate carbonyl compounds under acidic conditions.
  • Continuous Flow Reactors : These industrial methods enhance efficiency and yield in producing the compound.

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